![molecular formula C14H20ClNO2 B6340548 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate CAS No. 1221341-35-0](/img/structure/B6340548.png)

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

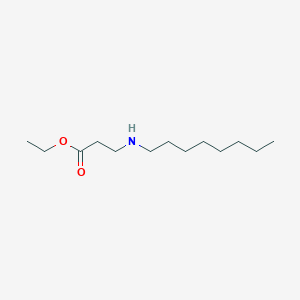

“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” is a chemical compound with the linear formula C14H20O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” is represented by the linear formula C14H20O2N1Cl1 . The InChI key for this compound is IHNKAUUIYQVFGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” is a solid compound . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Synthesis of Heterocycles, Alkaloids, and Unsaturated Amino Acids

This compound may be used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .

Antibacterial and Antifungal Activities

Derived compounds from this compound have shown a wide spectrum of biological activities such as antibacterial and antifungal activities .

Anticancer Activity

Derived compounds from this compound have shown anticancer activity .

Antiparasitic Activity

Derived compounds from this compound have shown antiparasitic activity .

Antihistamine and Antidepressive Activities

Derived compounds from this compound have shown antihistamine and antidepressive activities .

Safety and Hazards

The safety information for “tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” includes hazard statements H319 - H410, indicating that it can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects . Precautionary statements include P264 - P273 - P280 - P337 + P313 - P391 - P501, suggesting measures to avoid exposure and environmental release, and actions to take in case of exposure .

Wirkmechanismus

Target of Action

The primary targets of “tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Pharmacokinetics

The compound’s tert-butyl group might influence its absorption and distribution, while the amino group could potentially affect its metabolism and excretion .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-chlorophenyl)methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKAUUIYQVFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)